BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Thr(Me)-OH

cat. No.: B15543174

N-methyl-L-threonine ((2S,3R)-3-hydroxy-2-(methylamino)butanoic acid) is a derivative of the
essential amino acid L-threonine.[1] Its structural modifications introduce distinct features in its
spectroscopic profiles. The quantitative data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-methyl-
L-threonine.

Table 1: 13C NMR Spectral Data of N-methyl-L-threonine

Carbon Atom Chemical Shift (d) ppm
C=0 (Carboxyl) 171.8

Ca (CH-NHCHs) 67.8

CB (CH-OH) 66.5

N-CHs 32.7

Cy (CHs) 19.4

Source: Adapted from publicly available data.
Note: The spectrum was recorded in D20.
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Note on *H NMR: While a specific, high-resolution *H NMR spectrum for N-methyl-L-threonine
is not readily available in the searched literature, the expected proton signals can be predicted
based on the structure and data from similar compounds. The spectrum would show signals for
the N-methyl protons, the a-proton, the [3-proton, the y-methyl protons, and the hydroxyl proton.
The exact chemical shifts and coupling constants would be dependent on the solvent and

experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for N-methyl-L-threonine

Technique Parameter Value
LC-MS Molecular Formula CsH11NOs
Molecular Weight 133.15 g/mol

Precursor Type [M+H]*

Precursor m/z 134.0811

Source: Publicly available data
from LC-ESI-QFT analysis.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in N-methyl-L-threonine based on
their characteristic vibrational frequencies. A complete, assigned IR spectrum for N-methyl-L-
threonine is not available in the searched public databases. However, the expected
characteristic absorption bands can be inferred from the known functional groups.

Table 3: Predicted IR Absorption Bands for N-methyl-L-threonine
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Expected Wavenumber

Functional Group Vibrational Mode
(cm~)

O-H (hydroxyl) Stretching 3500-3200 (broad)
N-H (secondary amine) Stretching 3500-3300

C-H (alkane) Stretching 3000-2850

C=0 (carboxyl) Stretching 1725-1700

C-O (hydroxyl) Stretching 1260-1050

C-N (amine) Stretching 1250-1020

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data.

NMR Spectroscopy Protocol (General)

This protocol outlines the general steps for acquiring *H and 3C NMR spectra of N-methyl-L-
threonine.

1. Sample Preparation:
o Weigh approximately 5-20 mg of N-methyl-L-threonine.[2]

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de) in a
clean, dry vial.[2][3]

o Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[2]

« Filter the solution using a pipette with a cotton or glass wool plug to remove any particulate
matter.[4]

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]
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« If required for chemical shift referencing, add a small amount of an internal standard (e.g.,
DSS for D20, TMS for organic solvents).[2]

2. Instrument Parameters (Example for a 500 MHz Spectrometer):

e H NMR:

o Acquisition frequency: 500 MHz

o Pulse sequence: Standard single-pulse experiment

o Number of scans: 16-64 (depending on concentration)

o Relaxation delay: 1-5 seconds

o Spectral width: Appropriate for observing all proton signals (e.g., 10-12 ppm)

e 13C NMR:

o Acquisition frequency: 125 MHz

o

Pulse sequence: Proton-decoupled single-pulse experiment

[¢]

Number of scans: 1024 or more (due to the low natural abundance of 13C)

[e]

Relaxation delay: 2-5 seconds

[e]

Spectral width: Appropriate for observing all carbon signals (e.g., 200-220 ppm)

3. Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

e Phase correct the spectrum.

o Perform baseline correction.

» Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
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« Integrate the signals in the *H NMR spectrum.

e Assign the peaks in both *H and 3C NMR spectra to the corresponding atoms in the
molecule.

FTIR Spectroscopy Protocol (General)

This protocol describes a general method for obtaining the FTIR spectrum of N-methyl-L-
threonine.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of powdered N-methyl-L-threonine onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

2. Data Acquisition:

o Collect the sample spectrum over a typical range of 4000-400 cm™1,

o Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.
3. Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the absorbance spectrum.

o Perform baseline correction if necessary.
« ldentify and label the major absorption peaks.

o Assign the observed peaks to the corresponding functional group vibrations.[5][6]
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Mass Spectrometry Protocol (General for LC-MS)

This protocol provides a general workflow for the analysis of N-methyl-L-threonine by LC-MS.
1. Sample Preparation:

o Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol)
at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a working concentration (e.g., 1-10 pg/mL) using the mobile
phase solvent.

e Filter the diluted sample through a 0.22 um syringe filter before injection.
2. LC-MS Parameters (Example):

e Liquid Chromatography (LC):

[e]

Column: A suitable reversed-phase column (e.g., C18)

(¢]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

Flow rate: 0.2-0.5 mL/min

o

[¢]

Injection volume: 5-10 uL
e Mass Spectrometry (MS):

o lonization source: Electrospray lonization (ESI) in positive ion mode.

o

Mass analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass
measurement.

o

Scan range: m/z 50-500

[¢]

Data acquisition: Full scan mode to determine the accurate mass of the molecular ion.
Tandem MS (MS/MS) can be used for structural fragmentation analysis.[7]
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3. Data Analysis:

o Extract the mass spectrum corresponding to the chromatographic peak of N-methyl-L-
threonine.

o Determine the accurate mass of the [M+H]* ion and compare it with the theoretical mass to
confirm the elemental composition.

« If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.

Workflow Visualization

A generalized workflow for the spectroscopic analysis of N-methyl-L-threonine is presented
below. This diagram illustrates the logical sequence from sample preparation to final data
interpretation.
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Caption: Workflow for the spectroscopic analysis of N-methyl-L-threonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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